molecular formula C9H7NO B2359208 4-Formyl-3-methylbenzonitrile CAS No. 27609-91-2

4-Formyl-3-methylbenzonitrile

Cat. No. B2359208
CAS RN: 27609-91-2
M. Wt: 145.161
InChI Key: MIZNWKAQHCRHAK-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

To a stirred solution of 4-bromo-3-methylbenzonitrile (4.0 g, 20 mmol) in 100 mL of anhydrous THF was added BuLi (1.6 M, 12.8 mL) dropwise at −78° C. under nitrogen atmosphere. After the addition, the pale red solution was stirred for 5 min at −78° C. and dry DMF (2.2 mL) then added drop wise. After 20 min, the reaction mixture was poured onto a saturated solution of sodium chloride (100 mL). The organic phase was separated, extracted with diethyl ether (100 mL), dried over Na2SO4 and distilled off the solvent to afford 3.5 g of crude 4-formyl-3-methylbenzonitrile. MS m/z: 146 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].[Li]CCCC.CN([CH:19]=[O:20])C.[Cl-].[Na+]>C1COCC1>[CH:19]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Name
Quantity
12.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the pale red solution was stirred for 5 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1=C(C=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.